Timolol Maleate

Description

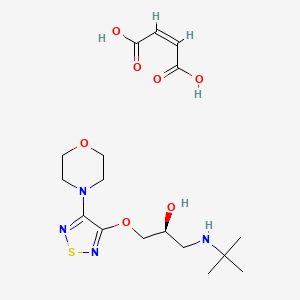

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-NWASOUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33305-95-2, 26839-75-8 (Parent) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047504 | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60469-65-0, 26921-17-5 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost mixture with timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Timolol Maleate's Mechanism of Action in Glaucoma

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic antagonist that has been a cornerstone in glaucoma therapy for decades.[1][2] Its primary mechanism of action is the reduction of intraocular pressure (IOP) by suppressing the production of aqueous humor in the ciliary body.[1][3][4] This guide provides a detailed examination of the underlying signaling pathways, summarizes quantitative efficacy data from various models, details common experimental protocols used in preclinical and clinical evaluation, and presents visualizations to clarify these complex processes.

Core Mechanism: Beta-Adrenergic Antagonism in the Ciliary Body

The production of aqueous humor is a dynamic physiological process regulated, in part, by the sympathetic nervous system. Beta-2 adrenergic receptors are predominantly found in the non-pigmented ciliary epithelium of the eye.[1][5][6]

-

Normal Aqueous Humor Production: Endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, bind to these beta-2 receptors. This activation stimulates a Gs protein-coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase.[7] Elevated cAMP levels are believed to drive the secretion of aqueous humor, although the precise downstream effects are complex and still under investigation.[7][8][9]

-

Timolol's Antagonistic Action: Timolol, as a non-selective beta-blocker, competitively binds to these beta-1 and beta-2 receptors without activating them.[1][4] By blocking the binding of endogenous catecholamines, timolol effectively inhibits the adenylyl cyclase pathway, leading to decreased intracellular cAMP production.[7] This reduction in cAMP signaling results in a decreased rate of aqueous humor secretion by the ciliary epithelium, which in turn lowers the IOP.[1][3][4]

Signaling Pathway Visualization

The following diagram illustrates the beta-adrenergic signaling pathway in the ciliary epithelium and the inhibitory point of action for Timolol.

Quantitative Effects on Aqueous Humor Dynamics

Timolol's primary effect is a significant reduction in the rate of aqueous humor formation. This effect is most pronounced during the day, as the drug is ineffective at reducing the already low nocturnal rate of aqueous flow.[10] Studies have quantified this suppression to be in the range of 33% to 50%.[11]

Summary of Efficacy Data

The following tables summarize quantitative data from representative preclinical and clinical studies.

Table 1: Effect of Timolol on Aqueous Humor Flow and IOP in Humans

| Parameter | Baseline (Mean ± SD) | Post-Timolol 0.5% (Mean ± SD) | Percentage Change | Reference |

|---|---|---|---|---|

| Daytime Aqueous Flow (μL/min) | 2.8 ± 0.6 | 2.1 ± 0.5 | ~25% decrease | [10] |

| Daytime IOP (mmHg) | 15.1 ± 3.0 | 12.4 ± 2.4 | ~18% decrease | [11][12] |

| Outflow Facility (μL/min/mmHg) | 0.23 ± 0.08 | 0.18 ± 0.08 | ~22% decrease |[11][12] |

Note: Some studies have shown that while reducing aqueous production, timolol may also cause a secondary decrease in outflow facility, a phenomenon that could potentially limit its IOP-lowering effect.[11][12]

Table 2: Preclinical Efficacy in Rabbit Models

| Model | Drug/Dose | Control Value (Mean ± SD) | Treated Value (Mean ± SD) | Outcome | Reference |

|---|---|---|---|---|---|

| Normotensive Rabbit | Timolol 0.5% | 3.9 ± 0.4 μL/min (Aqueous Flow) | 2.5 ± 0.1 μL/min (Aqueous Flow) | ~36% decrease in aqueous flow | [13] |

| Ocular Hypertensive Rabbit | Timolol 0.5% | Baseline IOP elevated | Significant IOP reduction for at least 6 hours | Sustained IOP reduction |[14] |

Key Experimental Protocols and Models

Induction of Ocular Hypertension in Rabbits

A common method to create a transient glaucoma model for efficacy testing is through the infusion of a hypertonic solution or by other mechanical/chemical means.[16][17]

Protocol: Glucose-Induced Ocular Hypertension

-

Animal Selection: Healthy New Zealand white rabbits are acclimatized for at least one week.

-

Baseline IOP: Baseline IOP is measured in conscious, restrained animals using a calibrated tonometer (e.g., applanation, rebound).[18][19] Topical anesthetic (e.g., 0.5% proparacaine) is applied prior to measurement.

-

Drug Administration: A single drop (typically 30-50 µL) of 0.5% this compound solution is instilled into the conjunctival sac of one eye. The contralateral eye receives a saline vehicle as a control.

-

Induction of Hypertension: 10-30 minutes post-drug instillation, a 5% glucose solution is infused into the marginal ear vein at a specified rate (e.g., 15 mL/kg) to induce a rapid and transient increase in IOP.[16]

-

Post-Induction Monitoring: IOP is measured in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) following the infusion to determine the drug's ability to blunt or reduce the hypertensive challenge.[20]

Measurement of Intraocular Pressure (IOP)

Accurate IOP measurement is critical. Non-invasive tonometry is standard in animal models.[18]

Protocol: Applanation Tonometry in Rabbits

-

Restraint & Anesthesia: The rabbit is placed in a restraint box. One to two drops of topical anesthetic (e.g., proparacaine (B1679620) 0.5%) are instilled.

-

Fluorescein (B123965) Application: A sterile fluorescein strip is lightly touched to the tear film.

-

Measurement: A handheld applanation tonometer (e.g., Perkins, Tono-Pen) is used. The tonometer's prism tip is gently and perpendicularly applied to the central cornea.

-

Reading: Under cobalt blue light, the operator adjusts the tonometer dial until the inner edges of the two fluorescein semi-circles align. The reading is recorded in mmHg.

-

Replicates: Three consecutive readings are typically taken and averaged to ensure consistency.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the preclinical evaluation of an IOP-lowering agent like timolol.

Conclusion

This compound exerts its IOP-lowering effect through a well-defined mechanism: the non-selective blockade of beta-adrenergic receptors in the ciliary epithelium. This action inhibits the cAMP signaling pathway, leading to a quantifiable reduction in aqueous humor production. The experimental models and protocols detailed herein represent the standard methodologies used to validate this mechanism and quantify the efficacy of timolol and novel glaucoma therapies. This foundational understanding is crucial for professionals engaged in the research and development of next-generation ophthalmic therapeutics.

References

- 1. What is the mechanism of Timolol? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Articles [globalrx.com]

- 4. [this compound. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]

- 8. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Effects of D-timolol on intraocular pressure (IOP), beta blocking activity, and the dynamic changes of drug concentrations in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Rabbit Model for Glaucoma Study : Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Portico [access.portico.org]

A Comprehensive Technical Guide to the Pharmacological Profile of Timolol Maleate in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of Timolol Maleate, a cornerstone non-selective beta-adrenergic receptor antagonist. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols, with a specific focus on its cardiovascular effects. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams generated with Graphviz's DOT language.

Introduction

This compound is a non-selective beta-adrenergic receptor blocking agent widely utilized in the management of cardiovascular diseases and ocular conditions such as glaucoma and ocular hypertension.[1][2] As a competitive antagonist, it targets both beta-1 (β1) and beta-2 (β2) adrenergic receptors without exhibiting significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic activities.[3][4] Its therapeutic efficacy in cardiovascular medicine stems from its ability to modulate cardiac function and hemodynamics by blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors.[5][6] This guide synthesizes critical data for researchers engaged in cardiovascular drug discovery and development.

Mechanism of Action: Beta-Adrenergic Blockade

The primary pharmacological action of this compound is the competitive, non-selective blockade of β1 and β2-adrenergic receptors.[3][5]

-

β1-Receptor Blockade (Cardiac): β1-receptors are predominantly located in the heart.[7] Their stimulation by catecholamines increases heart rate (positive chronotropy), myocardial contractility (positive inotropy), and atrioventricular conduction velocity. Timolol's blockade of these receptors leads to a reduction in heart rate, decreased force of contraction, and subsequently, a lower cardiac output.[5][8] This action reduces the heart's workload and myocardial oxygen demand, which is beneficial in conditions like angina and post-myocardial infarction.[1][8]

-

β2-Receptor Blockade (Extra-cardiac): β2-receptors are found in various tissues, including bronchial and vascular smooth muscle.[5] Timolol's antagonism of these receptors can lead to bronchoconstriction and vasoconstriction.[5] The blockade of β2-receptors in the vasculature contributes to its antihypertensive effect, although the primary mechanism for blood pressure reduction also involves decreased cardiac output and inhibition of renin release from the kidneys.

The signaling pathway below illustrates the mechanism of beta-adrenergic stimulation and its inhibition by this compound.

References

- 1. amberlife.net [amberlife.net]

- 2. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Timolol Ophthalmic: Package Insert / Prescribing Information [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Timolol? [synapse.patsnap.com]

- 8. Articles [globalrx.com]

Timolol Maleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of Timolol Maleate (B1232345). It includes detailed experimental methodologies for key assays and visualizations of relevant biological pathways and experimental workflows to support research and development efforts.

Chemical Structure and Physicochemical Properties

Timolol Maleate is a non-selective beta-adrenergic receptor blocking agent.[1] Its chemical name is (-)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) (salt).[1][2] The structure possesses an asymmetric carbon atom and is provided as the levo-isomer.[1][2]

Chemical Structure:

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | [3][4] |

| CAS Number | 26921-17-5 | [5] |

| Molecular Formula | C13H24N4O3S • C4H4O4 | [1] |

| Molecular Weight | 432.50 g/mol | [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White, odorless, crystalline powder | [1] |

| Melting Point | 201.5-203 °C | [6] |

| pKa | 9.21 | [4] |

| Solubility | Soluble in water, methanol (B129727), and alcohol. | [1][2] |

| LogP | 1.8 | [7] |

Pharmacology

Mechanism of Action

This compound is a non-selective beta-1 and beta-2 adrenergic receptor blocking agent.[1] It does not possess significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity.[1] The primary mechanism of action relevant to its clinical use in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor.[8][9] The precise molecular mechanism for the reduction of aqueous humor formation is not fully established but is thought to involve the blockade of beta-adrenergic receptors on the ciliary epithelium, leading to a decrease in cyclic AMP (cAMP) production.[9]

Pharmacokinetics

Table 3: Pharmacokinetic Properties of Orally Administered this compound

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (nearly completely absorbed), but significant first-pass metabolism reduces it to about half that of intravenous administration. | [10] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [10][11] |

| Plasma Protein Binding | <10% (by equilibrium dialysis), ~60% (by ultrafiltration) | [10][11] |

| Metabolism | Primarily metabolized in the liver by CYP2D6. | [10][12] |

| Elimination Half-Life | Approximately 4 hours. | [10][11] |

| Excretion | Primarily via the kidneys as metabolites and unchanged drug. | [10][11] |

Table 4: Pharmacokinetic Properties of Ophthalmic this compound

| Parameter | Value | Reference(s) |

| Systemic Absorption | Systemically absorbed with a bioavailability of 60% to 78%. | [10] |

| Time to Peak Plasma Concentration (Tmax) | Within 15 minutes of ocular application. | [10] |

| Onset of Action (IOP reduction) | 15 to 30 minutes. | [10] |

| Peak Effect (IOP reduction) | 1 to 5 hours. | [10] |

| Mean Peak Plasma Concentration (0.5% solution, twice daily) | Morning: 0.46 ng/mL; Afternoon: 0.35 ng/mL. | [2][13] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the beta-adrenergic receptor pathway, which modulates the production of cyclic AMP (cAMP).

Experimental Protocols

Quantification of this compound in Biological Fluids by HPLC

This method is for the quantitative determination of this compound in pharmaceutical formulations.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector.

-

C18 analytical column (e.g., EC 150/4.6 NUCLEOSIL 100-5, 5µm).

Reagents:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Octane-1-sulfonic acid.

-

Glacial acetic acid.

-

This compound reference standard.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and a buffer (0.02 M Octane-1-sulfonic acid) in a 60:40 (v/v) ratio. Adjust the pH to 3 with glacial acetic acid. Filter the mobile phase through a 0.45 µm filter and degas using a bath sonicator.

-

Standard Solution Preparation: Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of methanol to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 µg/mL.

-

Sample Preparation (for tablets): Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18, (EC 150/4.6 NUCLEOSIL 100-5), 5µm.

-

Mobile Phase: Methanol: 0.02 M Octane-1-sulfonic acid buffer (60:40, v/v), pH 3.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is typically around 4-5 minutes under these conditions.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Measurement of Intraocular Pressure (IOP) in an Animal Model

This protocol describes the measurement of IOP in New Zealand white rabbits, a common animal model for glaucoma research.

Animals:

-

Healthy, adult New Zealand white rabbits.

Instrumentation:

-

Tonometer (e.g., Tono-Pen, pneumatonometer).

-

Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).

Procedure:

-

Animal Handling and Anesthesia: Gently restrain the rabbit. Apply one drop of topical anesthetic to each eye to minimize discomfort and blinking during the measurement.

-

Tonometer Calibration and Preparation: Calibrate the tonometer according to the manufacturer's instructions. Ensure the tonometer tip is clean and disinfected before each use.

-

IOP Measurement:

-

Gently hold the rabbit's eyelids open to expose the cornea.

-

Hold the tonometer perpendicular to the central cornea.

-

Lightly touch the tonometer tip to the cornea multiple times until the instrument provides a reading.

-

Record the IOP measurement. It is recommended to take at least three independent readings per eye and calculate the average.

-

-

Drug Administration (for efficacy studies): For studies evaluating the effect of this compound, a baseline IOP measurement is taken. Subsequently, a specified volume (e.g., 50 µL) of this compound ophthalmic solution is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control (receiving a vehicle solution).

-

Post-Dose Measurements: IOP is then measured at predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course and magnitude of the IOP-lowering effect.

Dissolution Testing of this compound Tablets

This protocol is a general guide for the dissolution testing of solid oral dosage forms of this compound.

Instrumentation:

-

USP Dissolution Apparatus 2 (Paddle Apparatus).

-

Water bath for temperature control.

-

Syringes and filters for sampling.

-

UV-Vis Spectrophotometer or HPLC system for analysis.

Reagents:

-

Dissolution medium (e.g., 900 mL of deaerated water or a specified buffer).

-

This compound reference standard.

Procedure:

-

Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The water bath should be maintained at 37 ± 0.5 °C. The paddle speed is typically set to 50 or 75 RPM.

-

Medium Preparation: Prepare the specified dissolution medium and deaerate it.

-

Test Initiation: Place one this compound tablet in each dissolution vessel. Start the apparatus.

-

Sampling: At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel. The sample should be taken from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Filter the sample immediately.

-

Sample Analysis: Analyze the filtered samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry at 294 nm or HPLC.

-

Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point. Plot the percentage of drug dissolved versus time to obtain a dissolution profile.

This guide provides a foundational understanding of this compound for research and development purposes. For further detailed protocols and specific applications, consulting the primary literature and pharmacopeial monographs is recommended.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | C17H28N4O7S | CID 5281056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS 26921-17-5 | LGC Standards [lgcstandards.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. [this compound. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Timolol: Package Insert / Prescribing Information [drugs.com]

- 12. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Ophthalmic Solution, USP 0.25% and 0.5%STERILE Rx Only [dailymed.nlm.nih.gov]

In Vitro Models for Preliminary Screening of Timolol Maleate Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro models utilized for the preliminary screening of Timolol (B1209231) Maleate's effects. Timolol Maleate (B1232345) is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma to reduce intraocular pressure (IOP). Its mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors, leading to a decrease in aqueous humor production by the ciliary body.[1][2] This guide details relevant in vitro models for assessing both the ocular and potential systemic effects of Timolol Maleate, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams.

Core In Vitro Models for Ocular Effects

A variety of in vitro models are employed to investigate the therapeutic and potential adverse effects of this compound on ocular tissues. These models allow for the controlled assessment of cellular and molecular responses to the drug.

Ciliary Epithelial Cell Cultures

Ciliary epithelial cells are the primary site of aqueous humor production, making them a crucial in vitro model for studying the primary mechanism of action of this compound. Both pigmented and non-pigmented ciliary epithelial cells can be cultured to investigate the drug's impact on ion transport and fluid secretion.

-

Primary Human Ciliary Epithelial Cells: These cells provide a physiologically relevant model but can be challenging to obtain and maintain.

-

Immortalized Human Ciliary Epithelial Cell Lines (e.g., ODM-2): These cell lines offer a more readily available and consistent model for high-throughput screening. Studies using these cells have been instrumental in characterizing the expression of beta-adrenergic receptors and their regulation.[3]

Trabecular Meshwork Cell Cultures

The trabecular meshwork is the primary site of aqueous humor outflow. While this compound's main effect is on aqueous production, some studies suggest it may also have secondary effects on the trabecular meshwork. In vitro models using human trabecular meshwork (HTM) cells are valuable for investigating these potential effects. Research has shown that Timolol can induce the expression of matrix metalloproteinase-9 (MMP9) in these cells, which could influence extracellular matrix remodeling and outflow facility.[4]

Corneal Cell Cultures

The cornea is the outermost layer of the eye and is the first tissue to come into contact with topically administered this compound. In vitro models using corneal cells are essential for assessing drug permeability, tolerance, and potential cytotoxicity.

-

Human Corneal Epithelial Cells (HCE-T): These cells are used to construct in vitro corneal models to study drug penetration and barrier function.[5]

-

Human Corneal-Limbal Epithelial Cells and Conjunctival Cells: These have been used to assess the in vitro tolerance of different this compound formulations.[5]

Retinal Ganglion Cell Cultures

Retinal ganglion cells (RGCs) are the neurons that transmit visual information from the eye to the brain and are progressively lost in glaucoma. In vitro studies have explored the potential neuroprotective effects of this compound on RGCs, independent of its IOP-lowering effect. Studies have shown that Timolol can protect cultured retinal neurons from glutamate-induced toxicity.[6]

In Vitro Models for Systemic Effects

Although administered topically, this compound can be systemically absorbed and exert effects on other organs, primarily the cardiovascular and respiratory systems. In vitro models are useful for preliminary screening of these potential systemic effects.

Cardiomyocyte Cultures

As a beta-blocker, this compound can affect cardiac function. In vitro models using primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to assess the electrophysiological and contractile effects of the drug. These models allow for the study of changes in action potential duration, ion channel function, and cellular contractility.

Neuronal Cell Lines

To investigate potential neurotoxic effects, human neuroblastoma cell lines such as SH-SY5Y can be utilized.[7][8] These cells can be differentiated into a more mature neuronal phenotype and used to assess cell viability, oxidative stress, and mechanisms of cell death following exposure to this compound.[7][8]

Data Presentation

The following tables summarize quantitative data on the in vitro effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Cell Line/Tissue | Ki (nM) | Reference |

| β1-adrenergic | This compound | - | 1.97 | [1] |

| β2-adrenergic | This compound | - | 2.0 | [1] |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | Cell Line/Tissue | Endpoint | IC50 / Ki | Reference |

| Adenylate Cyclase Activity | Isoproterenol | Human Ciliary Processes | cAMP production | Ki = 3.4 x 10-9 M | - |

Table 3: In Vitro Corneal Permeability of this compound

| In Vitro Model | Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Excised Rabbit Cornea | 0.5% this compound Solution | - | [9] |

| Hydrogel-based Human Corneal Model | This compound | - | - |

| Insert-grown Corneal Multilayer | This compound | - | - |

Table 4: In Vitro Neuroprotective Effects of this compound

| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |

| Rat Retinal Neuron Cultures | 1 mM Glutamate (B1630785) | 0.1 and 1 µM | Marked reduction in neuronal cell death | [6] |

| Purified Rat Retinal Ganglion Cells | 25 µM Glutamate | 0.1 and 1 µM | Marked reduction in neuronal cell death | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Beta-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

This compound.

-

Non-labeled antagonist (e.g., Propranolol) for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in assay buffer.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.

-

Controls: Include wells with radioligand and membranes only (total binding) and wells with an excess of a non-labeled antagonist (non-specific binding).

-

Incubation: Incubate the plate at a specified temperature for a set duration to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Corneal Permeability Assay using Excised Cornea

Objective: To assess the permeability of this compound across the cornea.

Materials:

-

Freshly excised rabbit or porcine corneas.

-

Vertical diffusion cells (e.g., Franz cells).

-

Glutathione Bicarbonate Ringer's (GBR) solution.

-

This compound solution.

-

Magnetic stirrer and stir bars.

-

Water bath maintained at 37°C.

Protocol:

-

Cornea Preparation: Carefully dissect the cornea from a freshly enucleated eyeball.

-

Mounting: Mount the cornea in the Franz diffusion cell with the epithelial side facing the donor chamber and the endothelial side facing the receptor chamber.

-

Equilibration: Equilibrate the cornea with GBR solution on both sides for a set period.

-

Assay Start: Fill the receptor chamber with fresh, pre-warmed GBR solution. Add the this compound test solution to the donor chamber.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh GBR solution.

-

Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the graph represents the steady-state flux (Jss). Calculate the apparent permeability coefficient (Papp) using the formula: Papp = Jss / C0, where C0 is the initial drug concentration in the donor chamber.

MTT Cell Viability Assay

Objective: To evaluate the cytotoxicity of this compound on ocular cells (e.g., corneal epithelial cells).[3][10]

Materials:

-

96-well cell culture plates.

-

Cultured ocular cells.

-

This compound solutions of varying concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed the ocular cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Replace the culture medium with medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Beta-adrenergic signaling pathway in ciliary epithelial cells and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro corneal permeability assay.

Caption: Workflow for assessing cell viability using the MTT assay.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. clinicalpub.com [clinicalpub.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Comparison of the in vitro tolerance and in vivo efficacy of traditional this compound eye drops versus new formulations with bioadhesive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of timolol against the neuronal damage induced by glutamate and ischemia in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Timolol Maleate Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Timolol (B1209231) Maleate's receptor binding affinity, detailing its interaction with primary molecular targets. The document is structured to offer readily accessible quantitative data, explicit experimental methodologies, and visual representations of associated signaling pathways and workflows to support research and development efforts in pharmacology and medicinal chemistry.

Quantitative Receptor Binding Affinity of Timolol Maleate

Timolol is a non-selective β-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of β1- and β2-adrenergic receptors.[2] The binding affinity of this compound for these receptors is typically quantified by its inhibition constant (Ki), a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values are indicative of higher binding affinity.

The affinity of (S)-Timolol Maleate for β1 and β2 adrenergic receptor subtypes has been determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference |

| β1-adrenergic | 1.97 | [1] |

| β2-adrenergic | 2.0 | [1] |

Experimental Protocols for Receptor Binding Affinity Determination

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor due to their sensitivity and robustness.[3][4]

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, Timolol) to displace a radiolabeled ligand that specifically binds to the target receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

Detailed Experimental Protocol: Competition Binding Assay for Timolol at β-Adrenergic Receptors

This protocol outlines the steps for a typical in vitro competition binding assay to determine the Ki of this compound for β1- and β2-adrenergic receptors.

2.2.1. Materials and Reagents

-

Receptor Source: Membrane preparations from tissues or cells expressing β-adrenergic receptors (e.g., rat cerebral cortex, CHO-β1 cells).[3][5]

-

Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as --INVALID-LINK---CGP-12177 or [125I]Iodocyanopindolol ([125I]-CYP).[6][7]

-

Unlabeled Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective β-adrenergic antagonist, such as Propranolol.[7]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[3]

-

Wash Buffer: Ice-cold Assay Buffer.[3]

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).[8]

-

Scintillation Counter.

2.2.2. Membrane Preparation

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[8]

-

Wash the membrane pellet with fresh assay buffer and resuspend it.[8]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).[8]

-

Store the membrane aliquots at -80°C until use.[8]

2.2.3. Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Propranolol).[7]

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Add the radioligand (e.g., --INVALID-LINK---CGP-12177) at a concentration close to its Kd value.

-

Initiate the binding reaction by adding the membrane preparation to all wells. The final assay volume is typically 250 µL.[7][8]

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[5][8]

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7][8]

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

2.2.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

For the competitive binding samples, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[3]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizing Molecular Interactions and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the β-adrenergic signaling pathway and the experimental workflow for determining binding affinity.

Beta-Adrenergic Receptor Signaling Pathway

Timolol, as a β-adrenergic antagonist, blocks the activation of this pathway by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

References

- 1. apexbt.com [apexbt.com]

- 2. Insights into the interaction of Fibrinogen with this compound and elucidation of binding sites via. spectroscopic and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive radioligand binding assay for timolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Early-Phase Research Applications of Timolol Maleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timolol (B1209231) Maleate (B1232345), a non-selective β-adrenergic receptor antagonist, has long been a cornerstone in the management of glaucoma. However, its therapeutic potential extends far beyond ophthalmology. Early-phase research has illuminated promising applications for Timolol Maleate in diverse fields such as dermatology and oncology, primarily driven by its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core pre-clinical and early clinical research on this compound, focusing on its repurposed applications in infantile hemangiomas and wound healing. This document details its mechanism of action, summarizes quantitative data from pivotal studies, provides in-depth experimental protocols, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1] This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting downstream signaling cascades. While its pressure-reducing effect in the eye is attributed to decreased aqueous humor production, its efficacy in new therapeutic areas stems from its influence on cell proliferation, migration, apoptosis, and angiogenesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies, providing a basis for experimental design and comparison.

Table 1: Receptor Binding Affinity and Pharmacokinetics

| Parameter | Value | Species/System | Reference |

| Ki (β1 Receptor) | 1.97 nM | Not Specified | [2] |

| Ki (β2 Receptor) | 2.0 nM | Not Specified | [2] |

| Oral Bioavailability | ~50-60% | Human | [3] |

| Systemic Bioavailability (Ocular) | ~50% | Human | [3] |

| Peak Plasma Conc. (Topical Wound) | 0.29 ± 0.10 ng/mL | Human | [4] |

| Elimination Half-life (Ocular) | ~4 hours | Human | [5] |

| AUC (Aqueous Humor, Gel) | 4142 µg·min/mL | Rabbit | [6] |

| AUC (Aqueous Humor, Solution) | 1604 µg·min/mL | Rabbit | [6] |

Table 2: Efficacy in Preclinical and Clinical Models

| Application | Model | Key Finding | Quantitative Data | Reference |

| Infantile Hemangioma | Retrospective Clinical Study | Significant response to 0.5% gel | 93.4% of lesions responded within 4 months | [2] |

| Infantile Hemangioma | Nude Mouse Xenograft | Inhibition of hemangioma growth | Tumor growth lower in Timolol group (P<0.05) | [7] |

| Wound Healing | Retrospective Clinical Study | Complete healing of chronic wounds | 34 of 55 wounds healed (median 89.5 days) | [8] |

| Wound Healing | In vitro Scratch Assay | Increased keratinocyte migration | - | [9] |

| Retinal Edema | Murine RVO Model | Suppression of increased INL thickness | - | [10] |

Key Early-Phase Research Applications

Infantile Hemangiomas

This compound has emerged as a safe and effective topical treatment for superficial infantile hemangiomas. Its mechanism in this context is multifactorial, involving vasoconstriction, downregulation of pro-angiogenic factors, and induction of apoptosis in endothelial cells.

Timolol's blockade of β-adrenergic receptors on hemangioma endothelial cells is believed to inhibit the production of key growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][11] This, in turn, is thought to trigger apoptosis (programmed cell death) through the activation of effector caspases, such as caspase-3.

Wound Healing

Topical application of this compound has shown promise in accelerating the healing of chronic and acute wounds. The primary mechanism involves the promotion of keratinocyte migration, a critical step in re-epithelialization.

In keratinocytes, β2-adrenergic receptor activation normally inhibits migration through a cAMP-independent mechanism that involves the dephosphorylation and inactivation of Extracellular signal-Regulated Kinase (ERK).[2][9] By blocking these receptors, Timolol prevents this inhibitory signal, leading to the activation of pro-migratory pathways, including the ERK and PI3K/Akt pathways.[9]

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies and provide a framework for conducting key experiments in early-phase research of this compound.

In Vitro Keratinocyte Migration (Scratch Assay)

This assay assesses the effect of this compound on the collective migration of keratinocytes.

Materials:

-

Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)

-

Keratinocyte growth medium

-

12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

This compound solution (e.g., 0.5%)

-

Phase-contrast microscope with a camera

Protocol:

-

Cell Seeding: Seed keratinocytes into 12-well plates at a density that will achieve a confluent monolayer within 24 hours.

-

Scratch Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[12]

-

Washing: Gently wash the wells with PBS to remove detached cells.[12]

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control.

-

Imaging: Immediately acquire images of the scratch at baseline (0 hours) using a phase-contrast microscope. Mark the locations of the images for consistent re-imaging.

-

Incubation and Re-imaging: Incubate the plates at 37°C and 5% CO2. Acquire images of the same scratch locations at regular intervals (e.g., 6, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.

In Vivo Infantile Hemangioma Model

This protocol describes the generation of a hemangioma-like tumor in nude mice to evaluate the efficacy of topical this compound.

Materials:

-

Hemangioma endothelial cells (HemECs) or bEnd.3 cells

-

Matrigel

-

Athymic nude mice (e.g., Nu/Nu)

-

This compound ophthalmic solution (e.g., 0.5%) or gel

-

Calipers

-

Materials for immunohistochemistry (e.g., anti-CD31, anti-Ki-67 antibodies)

Protocol:

-

Cell Preparation: Culture HemECs or bEnd.3 cells under standard conditions.

-

Xenograft Implantation: Resuspend the cells in a 1:1 mixture of culture medium and Matrigel. Subcutaneously inject approximately 2.5 x 10^6 cells into the flanks of athymic nude mice.[13]

-

Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Topically apply a standardized dose of this compound solution or gel (e.g., one drop of 0.5% solution) to the tumor surface daily or as determined by the study design. The control group receives a vehicle control.[14][15]

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Histological Analysis: Process the tumors for immunohistochemical staining with markers for endothelial cells (CD31) and proliferation (Ki-67) to assess vascularity and cell turnover.[15][16]

Conclusion and Future Directions

The early-phase research on this compound has unveiled a promising pipeline for drug repurposing. Its well-established safety profile and demonstrated efficacy in preclinical and early clinical studies for infantile hemangiomas and wound healing warrant further investigation. Future research should focus on elucidating the finer details of its molecular mechanisms, optimizing topical formulations for enhanced delivery and efficacy, and conducting larger, randomized controlled trials to validate its clinical utility in these new indications. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in this exciting area of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-adrenergic receptor activation inhibits keratinocyte migration via a cyclic adenosine monophosphate-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. mpbio.com [mpbio.com]

- 6. Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcherslinks.com [researcherslinks.com]

- 8. researchgate.net [researchgate.net]

- 9. Beta Adrenergic Receptors in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a β blocker eye drop, improved edema in a retinal vein occlusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical this compound: An effectual and safe recourse for infantile hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alpha and beta adrenergic receptors modulate keratinocyte migration [escholarship.org]

- 14. Transdermal delivery of this compound using hydrogel microneedles for the treatment of infantile haemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha and beta adrenergic receptors modulate keratinocyte migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sysy-histosure.com [sysy-histosure.com]

The Journey of Timolol Maleate in Animal Models: A Pharmacokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic and metabolic profile of timolol (B1209231) maleate (B1232345), a non-selective beta-adrenergic receptor blocker, across various animal models. By understanding its absorption, distribution, metabolism, and excretion (ADME) properties, researchers can better design and interpret preclinical studies, ultimately facilitating the translation of these findings to clinical applications. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for professionals in drug development.

Pharmacokinetic Profiles Across Species

Timolol is rapidly absorbed and extensively metabolized in the animal models studied, with notable differences in its pharmacokinetic parameters. The following tables summarize key quantitative data for oral, intravenous, and topical administration routes in rats, dogs, and rabbits, providing a comparative overview of the drug's behavior.

Table 1: Pharmacokinetic Parameters of Timolol Maleate Following Oral Administration

| Parameter | Rat | Dog | Rabbit |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours[1] | 1 - 2 hours[1] | N/A |

| Plasma Half-life (t½) | 28 minutes[1] | 48 minutes[1] | N/A |

| Bioavailability | N/A | ~50-60%[2] | N/A |

| Excretion (Urine) | 58% of oral dose[1] | 68% of oral dose[1] | N/A |

| Excretion (Feces) | 26% of oral dose[1] | 19% of oral dose[1] | N/A |

N/A: Data not available in the searched literature.

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Parameter | Rat | Dog | Rabbit |

| Plasma Half-life (t½) | N/A | N/A | N/A |

| Excretion (Urine) | 50% of IV dose[1] | N/A | N/A |

| Excretion (Feces) | 28% of IV dose[1] | N/A | N/A |

N/A: Data not available in the searched literature.

Table 3: Ocular Pharmacokinetic Parameters of this compound Following Topical Administration in Rabbits

| Formulation | Cmax (µg/mL) in Aqueous Humor | Tmax (hours) in Aqueous Humor | AUC (µg·min/mL) in Aqueous Humor |

| 0.5% Timolol Solution | N/A | ~1 | N/A |

| 0.1% Timolol Ophthalmic Solution (TOS) | N/A | 0.5 | Ratio: 1 |

| 0.05% Carbomer-based Hydrogel (T-Gel) | Ratio: 0.55 (vs TOS 0.1%) | 0.5 | Ratio: 2.14 (vs TOS 0.1%)[3] |

| 0.025% Carbomer-based Hydrogel (T-Gel) | Ratio: 0.17 (vs TOS 0.1%) | 0.5 | Ratio: 0.87 (vs TOS 0.1%)[3] |

N/A: Data not available in the searched literature. Ratios are presented as found in the cited source.

Metabolism of this compound

Timolol undergoes extensive metabolism primarily in the liver. The main metabolic pathways involve oxidation and cleavage of the morpholine (B109124) ring. The cytochrome P450 enzyme CYP2D6 is the principal enzyme responsible for timolol metabolism in humans, and its orthologs play a similar role in animal models. In dogs, the ortholog is CYP2D15, while in rats, several CYP2D isoforms (CYP2D1, CYP2D2, CYP2D4, CYP2D18) are involved.

Table 4: Major Metabolites of Timolol Identified in Animal Models

| Metabolite Name | Animal Model(s) |

| Lactic acid metabolite | Dog[1] |

| 3-Oxomorpholino derivative | Dog[1] |

| N-[[4-[3-(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,5-thiadiazol-3-yl]-N-(2-hydroxyethyl)glycine | Rat, Mouse |

| 1-(1,1-dimethylethylamino-3-([4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol | Rat, Mouse |

| 1-[(1,1-dimethylethyl)amino]-3-([4-(2-hydroxy-4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol | Rat, Mouse |

| Morpholino lactone derivative | Rat, Mouse |

| 4-(4-morpholinyl)-1,2,5-thiadiazol-3-ol-1-oxide | Rat |

Metabolic Pathway of Timolol

The following diagram illustrates the primary metabolic transformations of timolol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines typical experimental protocols for in vivo studies, sample preparation, and analytical methods.

In Vivo Pharmacokinetic Study Workflow

A typical workflow for an in vivo pharmacokinetic study in animal models is depicted below.

Sample Preparation Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

-

Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifugation: Centrifuge the blood samples to separate plasma.

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to a specific volume of plasma.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Urine Sample Preparation for Metabolite Profiling

-

Urine Collection: Collect urine samples from animals housed in metabolic cages. To inhibit microbial contamination, a preservative like sodium azide (B81097) may be added to the collection tubes.[4]

-

Centrifugation: Centrifuge the urine samples at a low temperature to remove any particulate matter.[4]

-

Dilution/Extraction: Depending on the analytical method, dilute the urine sample with water or perform a liquid-liquid or solid-phase extraction to concentrate the metabolites and remove interfering substances.

-

Analysis: Inject the prepared sample into the analytical instrument (e.g., LC-MS/MS or GC-MS) for metabolite identification and quantification.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Timolol Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous buffer.

-

Detection: UV detection is typically performed at a wavelength of around 295 nm.

-

Quantification: The concentration of timolol in the samples is determined by comparing the peak area of the analyte to a standard curve of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Timolol and Metabolite Analysis

-

Instrumentation: An LC system coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.

-

Advantages: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of timolol and its metabolites in biological matrices.

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and metabolism of this compound in key animal models. The presented data highlights the species-specific differences in drug disposition and metabolic profiles. The detailed experimental protocols and analytical methodologies offer a practical resource for researchers designing and conducting preclinical studies. The visual representations of the metabolic pathway and experimental workflow aim to facilitate a clearer understanding of these complex processes. A thorough comprehension of the information contained within this guide is essential for the effective evaluation of timolol's safety and efficacy in a preclinical setting and for the successful translation of these findings to human clinical trials.

References

- 1. Physiological disposition and metabolism of timolol in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. How can the bioavailability of timolol be enhanced? A pharmacokinetic pilot study of novel hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

A Technical Guide to the Synthesis and Comparative Activity of Timolol Maleate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, separation, and comparative pharmacological activity of the (S)- and (R)-enantiomers of Timolol (B1209231) Maleate (B1232345). Timolol, a non-selective β-adrenergic receptor antagonist, is widely used in the treatment of glaucoma and hypertension. The levorotatory (S)-enantiomer is known to be the more biologically active form.[1] This document details experimental protocols, presents quantitative data for activity comparison, and illustrates key pathways and workflows to support research and development in this area.

Synthesis of Timolol Maleate Enantiomers

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Racemic Synthesis and Optical Resolution

A common and established method involves the synthesis of racemic Timolol followed by resolution using a chiral resolving agent, such as d-tartaric acid.[2]

Part 1: Synthesis of Racemic Timolol

-

Preparation of dl-3-(tert-butylamino)-1,2-propanediol: Glycerol is treated with hydrochloric acid to yield 3-chloro-1,2-propanediol. This intermediate is then condensed with tert-butylamine (B42293) to produce dl-3-(tert-butylamino)-1,2-propanediol with a reported yield of 70.9%.

-

Formation of the Oxazolidine (B1195125) Derivative: The resulting diol is reacted with benzaldehyde (B42025) to form the corresponding oxazolidine derivative, which protects the diol functionality. This step proceeds with a reported yield of 79%.

-

Synthesis of Racemic Timolol: The oxazolidine derivative is treated with 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) in the presence of potassium tert-butoxide in tert-butanol, followed by hydrolysis to yield racemic Timolol. The reported yield for this step is 53%.

Part 2: Optical Resolution

-

Diastereomeric Salt Formation: The racemic Timolol is treated with d-tartaric acid to form diastereomeric salts: (S)-Timolol-d-tartrate and (R)-Timolol-d-tartrate.

-

Separation of Diastereomers: The diastereomeric salts are separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are treated with sodium hydroxide (B78521) to liberate the free bases of (S)-Timolol and (R)-Timolol.

-

Maleate Salt Formation: Finally, the individual enantiomers are treated with maleic acid to afford (S)-Timolol Maleate and (R)-Timolol Maleate, respectively.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the desired enantiomer, often with higher enantiomeric purity. One such approach begins with the chiral precursor (S)-3-(tert-butylamino)propane-1,2-diol.

A detailed protocol for the synthesis of a Timolol impurity, 3-thiothis compound, provides a relevant framework for the synthesis of (S)-Timolol Maleate itself, starting from (S)-(-)-3-tert-butylamino-1,2-propanediol.[3] The initial steps involve the protection of the diol functionality, followed by activation of the primary hydroxyl group and subsequent reaction with the thiadiazole moiety.

-

Protection of the Diol: (S)-(-)-3-tert-butylamino-1,2-propanediol is reacted with benzaldehyde through a dehydration and condensation reaction to form the corresponding oxazolidine intermediate.

-

Activation of the Hydroxyl Group: The protected intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in a substitution reaction to activate the primary hydroxyl group.

-

Coupling with the Thiadiazole Moiety: The activated intermediate is then coupled with 3-hydroxy-4-morpholino-1,2,5-thiadiazole.

-

Deprotection and Salt Formation: The protecting group is removed, and the resulting (S)-Timolol free base is reacted with maleic acid to yield (S)-Timolol Maleate.

Enantiomeric Separation by Chiral HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and analysis of Timolol enantiomers.

-

Column: A cellulose (B213188) tris-3,5-dimethylphenylcarbamate chiral stationary phase (e.g., Chiralcel OD) is effective for this separation.

-

Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 95:5 v/v) containing a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.4% v/v) can be used.

-

Temperature: The column temperature can be controlled (e.g., 5°C) to optimize resolution.

-

Detection: UV detection at an appropriate wavelength is typically used.

Under optimized conditions, a high resolution factor can be achieved, allowing for the accurate determination of enantiomeric purity.[4]

Comparative Pharmacological Activity

The two enantiomers of Timolol exhibit significant differences in their pharmacological activity, with the (S)-enantiomer being the more potent β-adrenergic receptor antagonist.

Data Presentation: Binding Affinities and Potency

| Enantiomer | Receptor | Parameter | Value | Species/Tissue | Reference |

| (S)-Timolol | β1-adrenergic | Ki | 1.97 nM | - | [1] |

| β2-adrenergic | Ki | 2.0 nM | - | [1] | |

| β1-adrenergic | pKB | ~8.0-9.0 | Ferret Ventricular Myocardium | [5] | |

| (R)-Timolol | β1/β2-adrenergic | Relative Activity | ~30 times less active than (S)-Timolol | Rat Atria | [6] |

| β-adrenergic | Relative Potency | ~54 times less potent than (S)-Timolol | Rat Atria | [6] | |

| Pulmonary and Atrial β-adrenergic | Relative Potency | 50 to 90 times less potent than (S)-Timolol | Rabbit | [7] |

Signaling Pathway

Timolol exerts its effects by blocking β-adrenergic receptors, which are G-protein coupled receptors. The binding of an agonist (like epinephrine) to these receptors normally activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). Timolol, as an antagonist, prevents this activation.

References

- 1. CN101774977A - Synthesis method of this compound intermediates - Google Patents [patents.google.com]

- 2. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 3. CN117466835A - Preparation method of 3-thiothis compound - Google Patents [patents.google.com]

- 4. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

Methodological & Application

Application Note: Quantification of Timolol Maleate using a Stability-Indicating HPLC-UV Method

[AN-TM-HPLC-001]

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Timolol Maleate in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines for method validation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow, making it suitable for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] It reduces intraocular pressure by decreasing the production of aqueous humor.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its high specificity, sensitivity, and resolving power.